molecular formula C16H16ClN3O2S B2479475 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1421441-09-9

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide

Cat. No. B2479475
CAS RN: 1421441-09-9
M. Wt: 349.83
InChI Key: VXAFTDOWAZDSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Novel heterocyclic aryl monoazo organic compounds were synthesized, including derivatives with selenium, showing high efficiency in antioxidant, antitumor, and antimicrobial activities. These compounds were applied for dyeing polyester fabrics, indicating their potential use in creating sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Antidepressant and Nootropic Agents

  • Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone were synthesized and evaluated for their antidepressant and nootropic activities. Some compounds exhibited the highest antidepressant activity, suggesting the potential of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Thomas et al., 2016).

Antimicrobial Agents

  • A clubbed quinazolinone and 4-thiazolidinone series were synthesized and screened for in vitro antibacterial and antifungal activities, with the structures elucidated by various spectroscopic methods. The synthesized compounds showed moderate to good antimicrobial activity (Desai et al., 2011).

Anticancer and Antimicrobial Activities

  • New 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and evaluated for their anticancer activity against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. The study highlighted the potential utilization of these compounds to overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Antitumor and Antimicrobial Activities

  • Enaminones were used as building blocks for the synthesis of substituted pyrazoles, showing antitumor and antimicrobial activities. The cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) were screened, indicating inhibition effects comparable to those of 5-fluorouracil (Riyadh, 2011).

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-9-13(8-18-15(22)12-6-7-14(21)20-12)23-16(19-9)10-4-2-3-5-11(10)17/h2-5,12H,6-8H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAFTDOWAZDSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.